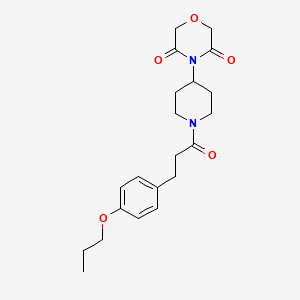
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry, often used as building blocks for drug design .
準備方法
The synthesis of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
化学反応の分析
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a reagent in various biochemical assays . In the industrial sector, it is utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, often interacting with enzymes or receptors in the body . These interactions can lead to various therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
類似化合物との比較
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine ring structure but differ in their substituents and biological activities.
生物活性
The compound 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C31H42N4O5S
- IUPAC Name: (2S)-N-[(3S)-1-(benzenesulfonyl)hex-1-en-3-yl]-2-({hydroxy[4-(morpholin-4-yl)piperidin-1-yl]methylidene}amino)-3-phenylpropanimidic acid
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Cytotoxicity
- Studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxic effects against various cancer cell lines. For instance, a study showed that derivatives containing morpholine and piperidine moieties displayed significant cytotoxicity against human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 10 to 50 µM .
-
Mechanisms of Action
- The mechanisms underlying the cytotoxic effects often involve the induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses indicated that treatment with related compounds resulted in G0/G1 phase arrest in A549 cells, suggesting a disruption in normal cell cycle progression .
- DNA Binding Affinity
Case Studies and Research Findings
Several studies have focused on the biological activity of morpholine and piperidine derivatives:
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation of a series of piperidine and morpholine derivatives revealed that:
- Cytotoxicity Assay Results:
Compound ID Cancer Cell Line IC50 (µM) Compound A MCF-7 20 Compound B A549 15 Compound C HeLa 30
This data indicates a promising profile for further development in oncology .
Study 2: Mechanistic Insights
Another study investigated the mechanistic pathways involved:
- Key Findings:
- Induction of apoptosis was confirmed through Annexin V staining.
- Cell cycle analysis indicated significant accumulation in the G0/G1 phase post-treatment.
These findings highlight the potential of these compounds as chemotherapeutic agents by targeting critical cellular processes .
特性
IUPAC Name |
4-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-2-13-28-18-6-3-16(4-7-18)5-8-19(24)22-11-9-17(10-12-22)23-20(25)14-27-15-21(23)26/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCIAKOKYHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













